molecular formula C11H13BrN2 B2759287 5-bromo-3-isopropyl-2-methyl-2H-indazole CAS No. 1528976-72-8

5-bromo-3-isopropyl-2-methyl-2H-indazole

Cat. No. B2759287
CAS RN: 1528976-72-8
M. Wt: 253.143
InChI Key: BPWLZIRVIFVPOW-UHFFFAOYSA-N
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Description

5-bromo-3-isopropyl-2-methyl-2H-indazole is a chemical compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 . It is used as an intermediate for custom synthesis .


Synthesis Analysis

The synthesis of indazoles, including this compound, can be achieved through various methods. One approach involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indazole ring. The 3rd carbon is attached to an isopropyl group, and the 2nd carbon is attached to a methyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.14 . Further physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Synthesis Techniques

A significant application of 5-bromo-3-isopropyl-2-methyl-2H-indazole in scientific research lies in its role in synthesis processes. The compound is involved in regiospecific syntheses, as demonstrated by Dandu et al. (2007), who reported a method for synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers using 5-bromo-1-methyl-6,7-dihydro-1H-indazole in a palladium-catalyzed Suzuki coupling process (Dandu et al., 2007). Additionally, Witulski et al. (2005) explored its reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, contributing to the development of new functionalized indoles and indazoles (Witulski et al., 2005).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of this compound have also been a focal point. Slade et al. (2009) highlighted its involvement in regioselective protection and subsequent amine coupling reactions, offering insights into the versatility of this compound in generating novel derivatives (Slade et al., 2009). Barlin (1967) provided a comparative analysis of its reactivity in relation to other nitrogen-containing heterocyclics, shedding light on the electron-releasing and attracting power of nitrogen atoms in such compounds (Barlin, 1967).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, Mphahlele et al. (2020) evaluated derivatives of 5-bromo-3-methylindazoles for their α-glucosidase inhibition and antioxidant activity, demonstrating potential therapeutic applications (Mphahlele et al., 2020). The compound's role in synthesizing biologically active indazoles with potential as 5-HT receptor ligands was also examined by Cabildo et al. (2011), who focused on its crystal and molecular structure (Cabildo et al., 2011).

Mechanism of Action

The mechanism of action of 5-bromo-3-isopropyl-2-methyl-2H-indazole is not specified in the search results. As an intermediate for custom synthesis, its mechanism of action would depend on the final compound it is used to synthesize .

Safety and Hazards

The safety data sheet for 5-bromo-3-isopropyl-2-methyl-2H-indazole suggests that it may cause skin and eye irritation. In case of inhalation or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

5-bromo-2-methyl-3-propan-2-ylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)13-14(11)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLZIRVIFVPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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